N-(1-adamantylmethyl)-2-(2-thienyl)acetamide
Overview
Description
N-(1-adamantylmethyl)-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C17H23NOS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.15003553 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Adamantyl derivatives, including N-(1-Adamantyl)acetamide and its analogs, serve as starting materials in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and are utilized in treating influenza, herpes, and pneumonia. The conversion of N-(1-adamantyl)acetamide to 1-aminoadamantane, for example, leads to the active component of the drug midantane, used in Parkinson’s disease treatment (Khusnutdinov et al., 2011).
Drug Synthesis and Evaluation
Adamantane analogs of paracetamol have been synthesized and evaluated for their analgesic properties. These analogs, particularly compound 6a/b, act as selective TRPA1 channel antagonists, offering a new avenue for analgesic drug development without interacting with cannabinoid receptors or inhibiting COX. This represents a novel approach in medicinal chemistry for analgesic drug development (Fresno et al., 2014).
Nuclear Waste Management
N-(1-Adamantyl)acetamide derivatives have been investigated for their ability to precipitate hexavalent uranyl cations in concentrated nitric acid aqueous solutions. This application is particularly relevant in nuclear waste management, where such derivatives facilitate the precipitation and subsequent extraction of uranium from nuclear waste streams, demonstrating their potential in environmental chemistry and safety (Loubert et al., 2020).
Antimicrobial and Anticancer Applications
Adamantyl-containing sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including breast and colon cancer. Some compounds in this category have shown potent activity, highlighting the role of adamantyl derivatives in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-thiophen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-16(7-15-2-1-3-20-15)18-11-17-8-12-4-13(9-17)6-14(5-12)10-17/h1-3,12-14H,4-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVMSFFDLYOACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.